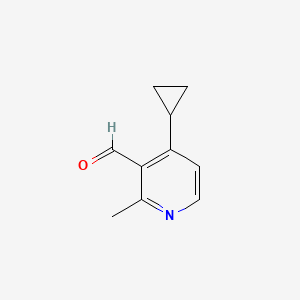
4-Cyclopropyl-2-methylnicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde is an organic compound belonging to the class of pyridinecarboxaldehydes This compound features a pyridine ring substituted with a cyclopropyl group at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and cyclopropyl bromide.
Cyclopropylation: The first step involves the introduction of the cyclopropyl group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction where 2-methylpyridine reacts with cyclopropyl bromide in the presence of a base like potassium carbonate.
Formylation: The next step is the formylation of the 3-position of the pyridine ring. This can be accomplished using a Vilsmeier-Haack reaction, where the cyclopropylated pyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of 4-cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
4-Cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the cyclopropyl and methyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products
Oxidation: 4-cyclopropyl-2-methyl-3-pyridinecarboxylic acid.
Reduction: 4-cyclopropyl-2-methyl-3-pyridinemethanol.
Substitution: Various substituted pyridines depending on the electrophile used.
科学研究应用
4-Cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of materials with specific properties.
作用机制
The mechanism of action of 4-cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amines, which can be useful in studying enzyme mechanisms or developing enzyme inhibitors.
相似化合物的比较
Similar Compounds
Picolinaldehyde (2-formylpyridine): Similar structure but with the formyl group at the 2-position.
Nicotinaldehyde (3-formylpyridine): Similar structure but without the cyclopropyl and methyl groups.
Isonicotinaldehyde (4-formylpyridine): Similar structure but with the formyl group at the 4-position.
Uniqueness
4-Cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde is unique due to the presence of both cyclopropyl and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other pyridinecarboxaldehydes.
This detailed article provides a comprehensive overview of 4-cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
4-cyclopropyl-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c1-7-10(6-12)9(4-5-11-7)8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI 键 |
VUDKHIHVRRATQW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1C=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6S)-4-azaspiro[2.5]octan-6-amine;dihydrochloride](/img/structure/B13912637.png)
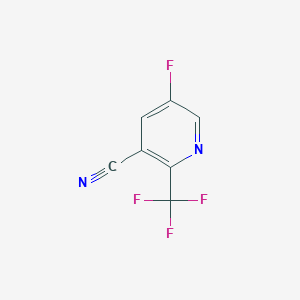
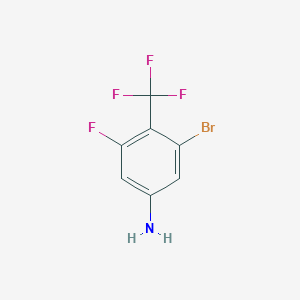
![methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate](/img/structure/B13912669.png)
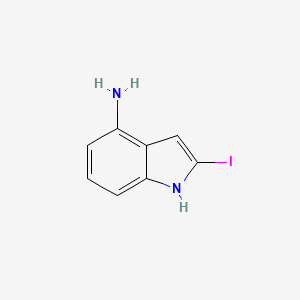
![Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13912675.png)
![{2-[2-Chloro-5-(methylamino)pyridin-4-yl]phenyl}methanol](/img/structure/B13912680.png)
![N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B13912687.png)
![[(6S,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13912700.png)
![Tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13912701.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloropropyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B13912705.png)

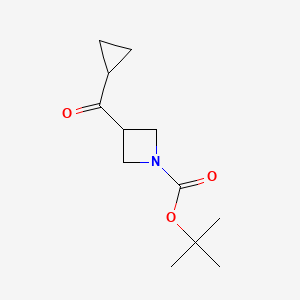
![7-Chloro-8-fluoroimidazo[1,5-A]pyridine](/img/structure/B13912714.png)
